

Technical Whitepaper: 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine

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Compound of Interest

Compound Name:	4-Chloro-3-methylpyrazolo[1,5-a]pyrazine
CAS No.:	2309462-56-2
Cat. No.:	B2957274

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Executive Summary

This technical guide profiles **4-Chloro-3-methylpyrazolo[1,5-a]pyrazine** (CAS: Derivative of 1260665-84-6), a privileged bicyclic scaffold in modern medicinal chemistry. Distinguished by its structural resemblance to purine bases, this pharmacophore serves as a critical intermediate in the development of ATP-competitive kinase inhibitors (e.g., CDK2, PI3K) and GluN2A NMDA receptor modulators.

The molecule features two distinct reactivity handles: the electrophilic C4-chlorine atom, which facilitates nucleophilic aromatic substitution (

) and Palladium-catalyzed cross-couplings, and the C3-methyl group, which modulates lipophilicity and restricts conformational freedom in active sites. This guide details its physicochemical properties, validated synthetic routes, reactivity profiles, and application in drug discovery.[1]

Structural Analysis & Physicochemical Profile

The pyrazolo[1,5-a]pyrazine core is a 5,6-fused heteroaromatic system.[2] The fusion of the electron-rich pyrazole ring with the electron-deficient pyrazine ring creates a polarized scaffold with unique electronic properties.

Molecular Identity

Property	Data
IUPAC Name	4-Chloro-3-methylpyrazolo[1,5-a]pyrazine
Molecular Formula	
Molecular Weight	167.59 g/mol
SMILES	<chem>CC1=C2C(=NC=CN2N=C1)Cl</chem>
Core Scaffold	Pyrazolo[1,5-a]pyrazine
Key Substituents	C4-Chloro (Reactive Handle), C3-Methyl (Steric/Lipophilic Modulator)

Electronic Distribution & Reactivity Hotspots

- C4-Position (Chlorine-bearing): Highly electrophilic due to the inductive effect of the adjacent bridgehead nitrogen and the electron-deficient nature of the pyrazine ring. This is the primary site for functionalization.
- C3-Position (Methyl-bearing): The methyl group at C3 blocks the most reactive site for electrophilic aromatic substitution (SEAr), thereby directing electrophilic attack (e.g., halogenation) to the C7 position on the pyrazine ring or preventing metabolic oxidation at this prone site.
- N1-Position: The bridgehead nitrogen contributes to the aromaticity and planar geometry, mimicking the N9 position of purines.

Synthetic Routes[7][8][9][10][11][12][13][14][15][16][17]

The synthesis of **4-chloro-3-methylpyrazolo[1,5-a]pyrazine** typically proceeds through the construction of the fused ring system followed by functional group interconversion. The most

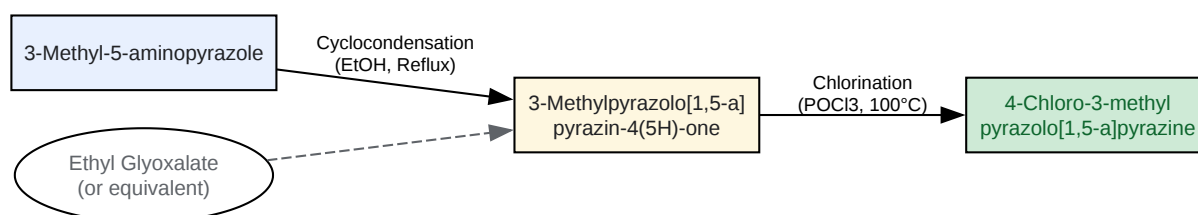
robust pathway involves the cyclocondensation of aminopyrazoles followed by chlorodehydration.

Primary Synthesis: The Pyrazinone Route

This route ensures regiochemical control and high yields. It begins with commercially available 3-methyl-5-aminopyrazole.[1]

Step 1: Cyclocondensation Reaction of 3-methyl-5-aminopyrazole with ethyl glyoxalate (or a surrogate like ethyl diethoxyacetate) under acidic or basic conditions yields the intermediate 3-methylpyrazolo[1,5-a]pyrazin-4(5H)-one.

Step 2: Chlorination The pyrazinone intermediate is treated with phosphorus oxychloride () to effect the chlorination.[3] This step converts the amide-like carbonyl (tautomeric with the 4-hydroxy group) into the 4-chloro derivative via an imidoyl chloride intermediate.



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Figure 1: Synthetic pathway from aminopyrazole precursor to the 4-chloro target.

Alternative Approaches

- From Pyrazine Precursors: Starting with 2-chloropyrazine derivatives and building the pyrazole ring via hydrazine reaction. This is generally less convergent for the 3-methyl analog.
- One-Pot Protocols: Recent multicomponent reactions (MCRs) utilizing isonitriles have been explored, but the stepwise method remains the industrial standard for purity.

Reactivity Profile & Functionalization

The versatility of **4-chloro-3-methylpyrazolo[1,5-a]pyrazine** lies in its ability to undergo orthogonal functionalization.

Nucleophilic Aromatic Substitution ()

The C4-chloride is an excellent leaving group.

- Amination: Reaction with primary or secondary amines in the presence of a base (DIPEA or) yields 4-aminopyrazolo[1,5-a]pyrazines. This is the primary route for generating kinase inhibitor libraries.
- Etherification: Reaction with alkoxides yields the corresponding ethers.

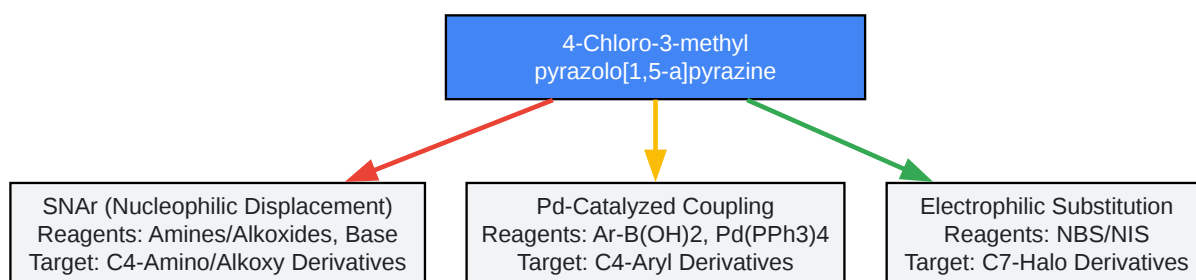
Palladium-Catalyzed Cross-Coupling

The C4-Cl bond is activated enough for oxidative addition by Palladium(0).

- Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids introduces biaryl complexity.[1]
- Buchwald-Hartwig: essential for introducing sterically hindered amines or anilines that fail under standard conditions.[1]

Electrophilic Aromatic Substitution ()

With C3 blocked by the methyl group, electrophilic reagents (e.g., NBS, NIS) will target the C7 position (para to the bridgehead nitrogen in the pyrazine ring) or the C6 position, depending on conditions, allowing for late-stage diversification.



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Figure 2: Divergent reactivity map demonstrating the scaffold's utility in library generation.

Medicinal Chemistry Applications

Kinase Inhibition (CDK, PI3K)

The pyrazolo[1,5-a]pyrazine core is a bioisostere of the adenine ring of ATP.

- Binding Mode: The N1 and N4 nitrogens often serve as hydrogen bond acceptors for the kinase hinge region.
- Role of 3-Methyl: The methyl group projects into the hydrophobic pocket (Gatekeeper region), often improving selectivity against kinases with smaller gatekeeper residues.
- Case Study: Derivatives have shown potency against Cyclin-Dependent Kinase 2 (CDK2), utilized in cancer therapy to arrest cell cycle progression.

GluN2A NMDA Receptor Modulation

Recent studies identify this scaffold as a template for Positive Allosteric Modulators (PAMs) of the GluN2A subunit.

- Mechanism: The rigid bicyclic system stabilizes the ligand-binding domain dimer interface.
- Significance: Selective targeting of GluN2A offers therapeutic potential for neuropsychiatric disorders (schizophrenia, depression) with reduced side effects compared to non-selective NMDA blockers.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine

Note: All reactions must be performed in a fume hood.

- Cyclization:
 - Dissolve 3-methyl-5-aminopyrazole (10 mmol) and ethyl glyoxalate (50% in toluene, 11 mmol) in Ethanol (20 mL).
 - Heat to reflux for 4–6 hours. Monitor by TLC (formation of polar spot).
 - Cool to room temperature.[4][5] The product, 3-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, often precipitates. Filter and wash with cold ethanol. Yield: ~70-80%.[1][6]
- Chlorination:
 - Place the dried pyrazinone (5 mmol) in a round-bottom flask.
 - Add

(5 mL, excess).[7] Optional: Add a catalytic amount of N,N-dimethylaniline.[1]
 - Heat at 100°C for 2–3 hours. The suspension will clear as the chloride forms.
 - Quenching (Critical): Cool the mixture. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated

to pH 7-8.
 - Extract with Ethyl Acetate (3x). Dry over

, filter, and concentrate.
 - Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: General Functionalization

- Dissolve **4-chloro-3-methylpyrazolo[1,5-a]pyrazine** (1 eq) in dry DMF or DMSO.
- Add the amine nucleophile (1.2 eq) and DIPEA (2 eq).
- Stir at 60–80°C for 4–12 hours.
- Dilute with water and extract (if solid precipitates, filter).

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